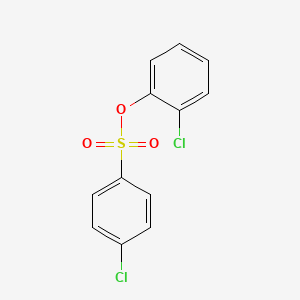
(2-chlorophenyl) 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl) 4-chlorobenzenesulfonate, also known as chlorfenson, is an organic compound with the molecular formula C12H8Cl2O3S. It belongs to the class of benzenesulfonate esters, which are formed by the condensation of benzenesulfonic acid with phenols or alcohols. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl) 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Scientific Research Applications
(2-chlorophenyl) 4-chlorobenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-chlorophenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound acts by inhibiting certain enzymes and interfering with neurotransmitter functions .
Comparison with Similar Compounds
Similar Compounds
Chlorfenvinphos: Another organophosphate pesticide with similar applications.
Chloroxynil: A herbicide with a similar chemical structure.
Chlornitrofen: A pesticide with comparable uses in agriculture.
Uniqueness
(2-chlorophenyl) 4-chlorobenzenesulfonate is unique due to its dual role as both a pesticide and a potential pharmaceutical agent. Its specific chemical structure allows it to interact with a wide range of biological targets, making it versatile in its applications .
Properties
CAS No. |
13631-56-6 |
|---|---|
Molecular Formula |
C12H8Cl2O3S |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H |
InChI Key |
HOGFADOEQYYQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


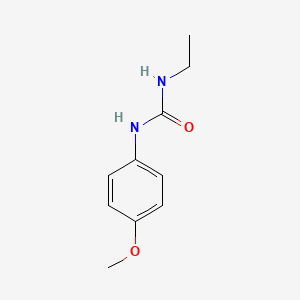

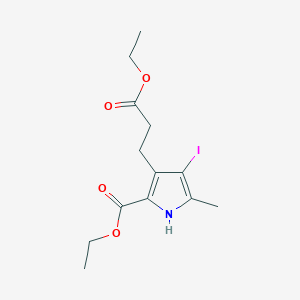

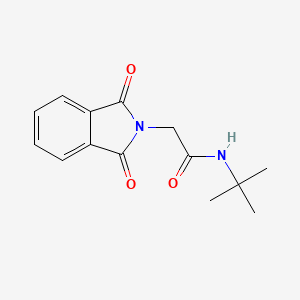
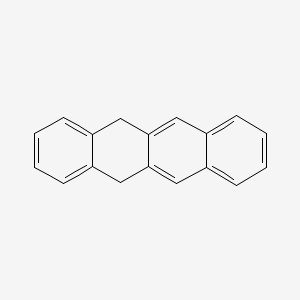

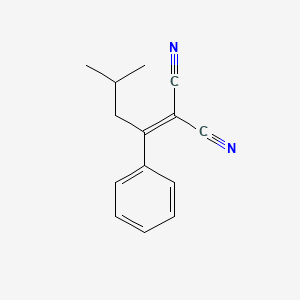
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
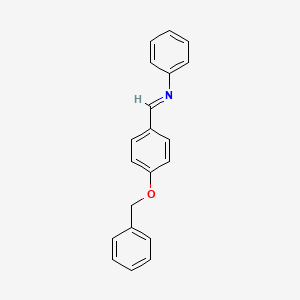
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
